molecular formula C8H8N4O2 B11906011 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid

Cat. No.: B11906011
M. Wt: 192.17 g/mol
InChI Key: ZZFSCBJGJDWOMX-UHFFFAOYSA-N
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Description

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid is a compound that belongs to the class of fused heterocycles. This compound is notable for its unique structure, which includes a pyrrolo[2,1-f][1,2,4]triazine core. This structure is integral to several kinase inhibitors and nucleoside drugs, making it a compound of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid can be achieved through various methods. One common approach involves the synthesis from pyrrole derivatives. This method typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic strategies mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for research and pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. This compound is known to inhibit kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and viral replication .

Comparison with Similar Compounds

Similar Compounds

    Remdesivir: An antiviral drug containing the pyrrolo[2,1-f][1,2,4]triazine core, used to treat COVID-19.

    Avapritinib: A kinase inhibitor used in cancer therapy.

    Brivanib Alaninate: An antitumorigenic drug approved by the US FDA.

Uniqueness

2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C8H8N4O2

Molecular Weight

192.17 g/mol

IUPAC Name

2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid

InChI

InChI=1S/C8H8N4O2/c9-8-5-2-1-3-12(5)11-6(10-8)4-7(13)14/h1-3H,4H2,(H,13,14)(H2,9,10,11)

InChI Key

ZZFSCBJGJDWOMX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C1)C(=NC(=N2)CC(=O)O)N

Origin of Product

United States

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